molecular formula C15H22BrNO5 B4001863 2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine;oxalic acid

2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine;oxalic acid

Cat. No.: B4001863
M. Wt: 376.24 g/mol
InChI Key: BXKQIFQFDZFSRZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine; oxalic acid is a chemical compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a bromo-substituted phenoxy group and a diethylaminoethyl chain. The addition of oxalic acid forms a salt, which can enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine or a brominating agent to form 4-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroethyl diethylamine in the presence of a base such as potassium carbonate to form 2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine.

    Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dehalogenated products or reduced amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenoxyamines.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of dehalogenated amines or reduced phenoxyamines.

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine; oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenoxy)acetic acid
  • 2-(4-Bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide

Uniqueness

2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine; oxalic acid is unique due to its specific substitution pattern and the presence of the diethylaminoethyl chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO.C2H2O4/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3;3-1(4)2(5)6/h6-7,10H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKQIFQFDZFSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine;oxalic acid

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